4-(4-Methoxyphenyl)butan-1-amine
Overview
Description
4-(4-Methoxyphenyl)butan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential as a Skin Whitening Agent
4-(4-Methoxyphenyl)butan-1-amine, through its derivative (4-methoxy-benzylidene)-(3-methoxyphenyl)-amine, has been studied for its potential in inhibiting melanin production, which is key in hyper-pigmentation conditions. This compound showed significant tyrosinase inhibitory activity, UV-blocking effects, and SOD-like activity, suggesting its potential use as a skin whitening agent (Choi et al., 2002).
Role in Synthesis and Analysis
The compound has been utilized in synthetic processes, particularly in the construction of beta-agonist phenylethanolamine A (PEAA). A method involving 4-nitrobenzyl bromide and other reactions, including amination via the Leukart reaction, was developed for synthesizing this compound. Furthermore, a high-performance liquid chromatography (HPLC) method was also established for analyzing PEAA (Wang et al., 2017).
Asymmetric Synthesis and Biocatalysis
Asymmetric synthesis of compounds related to this compound, such as (S)-3-amino-4-methoxy-butan-1-ol, has been reported. This synthesis involves enamine hydrogenation using a Ru-MeOBIPHEP catalyst and demonstrates a process for producing optically active amines with high enantiomeric excess (Mattei et al., 2011).
Electrocatalytic and Chemical Transformation Applications
The compound has been a subject of study in electrocatalytic and chemical transformation processes. For instance, studies have focused on the electrocatalytic hydrogenation of related compounds, such as 4-(4-hydroxyphenyl)buten-2-one, at a nickel cathode, which is critical in understanding the conversion processes of related compounds (Bryan & Grimshaw, 1997).
Catalysis in Cascade Reactions
The role of this compound derivatives in cascade reactions involving catalysis has been explored. A study reported the synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol using a supported AuPd nanoalloy catalyst, highlighting the compound's potential in multifunctional catalysis (Morad et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-(4-Methoxyphenyl)butan-1-amine is the serotonin transporter . This compound acts as a potent and selective serotonin releasing agent . It also binds to alpha receptors to mediate its effects .
Mode of Action
This compound: interacts with its targets by binding to the serotonin transporter and alpha receptors . This binding triggers the release of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
The action of This compound affects the serotonin pathway . By releasing serotonin, it influences the downstream effects of this pathway, which include mood regulation and other neurological processes .
Pharmacokinetics
The pharmacokinetics of This compound Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties likely impact its bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the increased release of serotonin . This can lead to changes in mood and other neurological effects .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature . This compound
Properties
IUPAC Name |
4-(4-methoxyphenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDPTYHOEKPQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442025 | |
Record name | 4-(4-methoxyphenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72457-26-2 | |
Record name | 4-(4-methoxyphenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.